

Purity and Characterization of Ald-Ph-amido-PEG11-C2-NH2: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity and characterization of **Ald-Ph-amido-PEG11-C2-NH2**, a heterobifunctional linker critical in the development of Antibody-Drug Conjugates (ADCs). This non-cleavable linker, featuring a terminal aldehyde for conjugation to a payload and a primary amine for attachment to an antibody, possesses a discrete polyethylene glycol (PEG) chain of 11 ethylene oxide units. The precise control of its purity and structural integrity is paramount to ensuring the efficacy, safety, and batch-to-batch consistency of the resulting ADC.

Compound Identification and Specifications

Ald-Ph-amido-PEG11-C2-NH2 is a well-defined chemical entity with the following key identifiers and typical quality specifications as reported by various suppliers.



Parameter	Value
Chemical Name	Ald-Ph-amido-PEG11-C2-NH2
CAS Number	1337889-01-6[1]
Molecular Formula	C32H56N2O13[1]
Molecular Weight	676.8 g/mol [1]
Purity Specification	>96% to ≥98%[1][2]
Appearance	White to off-white solid
Solubility	Soluble in DMSO, DMF, and water

Analytical Characterization Methodologies

A suite of analytical techniques is employed to confirm the identity, purity, and stability of **Ald-Ph-amido-PEG11-C2-NH2**. The following sections detail the experimental protocols for the key characterization methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of **Ald-Ph-amido-PEG11-C2-NH2** and quantifying any impurities. A reversed-phase HPLC (RP-HPLC) method is typically employed.

Experimental Protocol:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 μm particle size).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
- Flow Rate: 1.0 mL/min.



- Detection: UV absorbance at 254 nm and 280 nm (to detect the phenyl ring).
- Injection Volume: 10 μL.
- Sample Preparation: The compound is dissolved in a suitable solvent, such as a water/acetonitrile mixture, to a concentration of approximately 1 mg/mL.

The purity is determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of **Ald-Ph-amido-PEG11-C2-NH2**. It provides information on the chemical environment of the hydrogen atoms within the molecule.

Experimental Protocol:

- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
- Sample Concentration: 5-10 mg of the compound dissolved in 0.5-0.7 mL of deuterated solvent.
- Data Acquisition: Standard ¹H NMR pulse sequence.
- Analysis: The resulting spectrum is analyzed for the characteristic chemical shifts and
 integrations of the protons corresponding to the aldehyde, phenyl, PEG, and amine
 functionalities. The integration of the PEG methylene protons relative to the aromatic or
 aldehyde protons can confirm the length of the PEG chain.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of **Ald-Ph-amido-PEG11-C2-NH2**, providing definitive confirmation of its identity. Electrospray ionization (ESI) is a commonly used ionization technique for this type of molecule.



Experimental Protocol:

- Instrumentation: A mass spectrometer with an ESI source, often coupled with a liquid chromatography system (LC-MS).
- Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]+.
- Sample Infusion: The sample, prepared as for HPLC analysis, is introduced into the mass spectrometer.
- Data Analysis: The mass spectrum is analyzed for the peak corresponding to the calculated molecular weight of the compound (676.8 g/mol). The presence of the [M+H]⁺ ion at m/z 677.8 confirms the identity of the molecule. High-resolution mass spectrometry can provide a more precise mass measurement, further confirming the elemental composition.

Potential Impurities

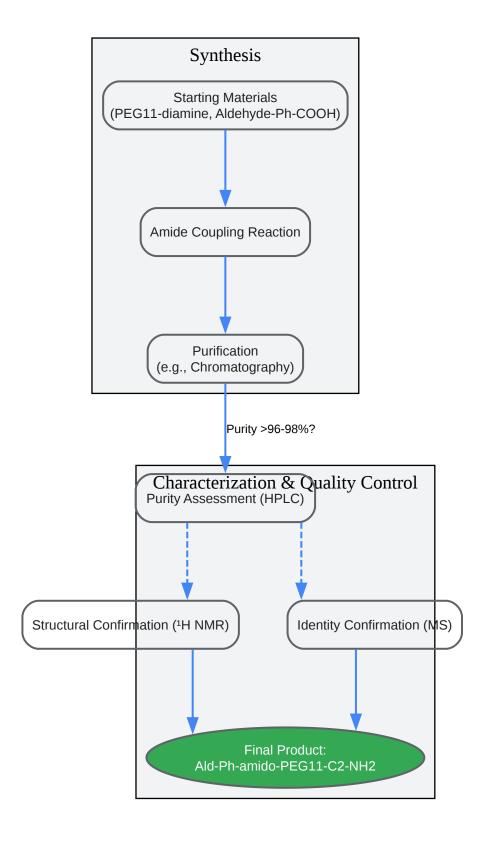
Understanding the potential impurities is crucial for quality control. Impurities in **Ald-Ph-amido-PEG11-C2-NH2** can arise from the starting materials or as byproducts of the synthesis process. Common potential impurities include:

- PEG Homologues: PEGs with a different number of ethylene glycol units (e.g., PEG10, PEG12). These can be detected by mass spectrometry as ions with mass differences of 44 Da (the mass of an ethylene glycol unit).
- Unreacted Starting Materials: Residual amounts of the starting PEG-amine or the aldehydecontaining phenyl precursor.
- Side-Reaction Products: Byproducts from incomplete or alternative reaction pathways during the amidation step.
- Oxidation Products: The aldehyde functionality can be susceptible to oxidation to a carboxylic acid, particularly during storage.

Experimental and Characterization Workflow



The following diagram illustrates the general workflow for the synthesis and characterization of Ald-Ph-amido-PEG11-C2-NH2.





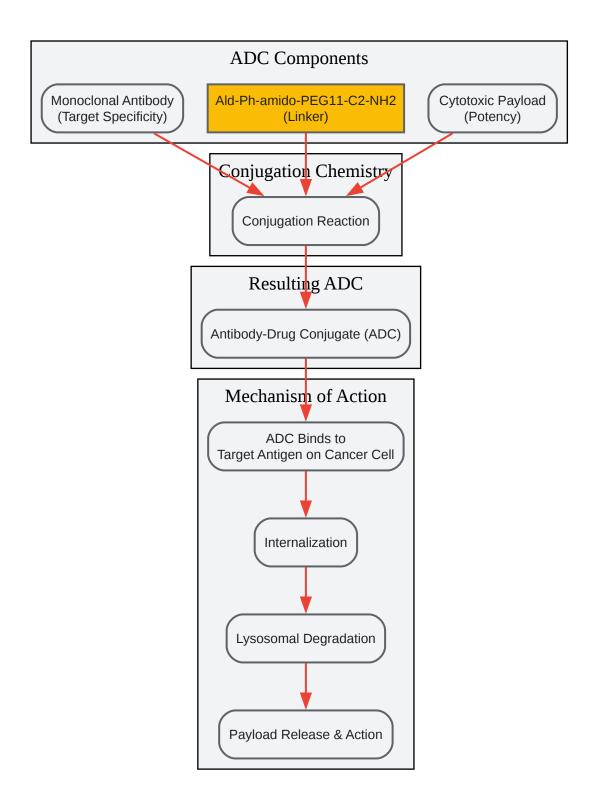
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Caption: Workflow for Synthesis and Characterization.

Signaling Pathway and Logical Relationships in ADC Development

The successful application of **Ald-Ph-amido-PEG11-C2-NH2** is part of a larger, logical framework in the design and development of an Antibody-Drug Conjugate. The following diagram illustrates the key relationships.





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Caption: ADC Development and Mechanism of Action.



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